molecular formula C15H25NO6 B558564 Boc-d-asp(ochex)-oh CAS No. 112898-18-7

Boc-d-asp(ochex)-oh

Cat. No. B558564
M. Wt: 315.36 g/mol
InChI Key: NLPQIWFEEKQBBN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Asp(OcHex)-OH, also known as Boc-D-aspartic acid 4-cyclohexyl ester, is a compound used in peptide synthesis . It is also known as orexin A, a peptide that regulates appetite and sleep . This compound has been shown to stimulate the release of histamine from mast cells and inhibit tumor necrosis factor .


Molecular Structure Analysis

The empirical formula of Boc-D-Asp(OcHex)-OH is C15H25NO6 . The molecular weight is 315.36 . The SMILES string is CC(C)(C)OC(=O)NC@HOC1CCCCC1)C(O)=O .


Physical And Chemical Properties Analysis

Boc-D-Asp(OcHex)-OH is a solid substance . Its empirical formula is C15H25NO6 , and its molecular weight is 315.36 . The SMILES string representation of its structure is CC(C)(C)OC(=O)NC@HOC1CCCCC1)C(O)=O .

Scientific Research Applications

Peptide Synthesis and Stability

Boc-d-asp(ochex)-oh, also known as Boc-Asp(OcHex), is primarily used in peptide synthesis, offering stability and minimizing side reactions. Tam et al. (1980) highlighted its stability to trifluoroacetic acid (TFA) and its ability to minimize aspartimide formation and α,β-rearrangement of aspartyl peptides in acidic and particularly in basic conditions, making it a suitable protecting group in solid-phase peptide synthesis (Tam et al., 1980). Additionally, its role in enhancing the yield and purity of peptides during solid-phase synthesis has been documented, further confirming its utility in peptide chemistry (DiMarchi, Tam, & Merrifield, 2009).

Chiral Recognition and Molecular Imprinting

A significant application of Boc-d-asp(ochex)-oh is in the development of molecularly imprinted polymeric membranes. Yoshikawa et al. (2001) demonstrated the enantioselective adsorption of amino acids using these membranes, where the polymeric membrane with tetrapeptide residue including Boc-d-asp(ochex)-oh showed selective recognition toward specific isomers of amino acids (Yoshikawa, Kondo, & Morita, 2001). Furthermore, these membranes have been used in electrodialysis processes to achieve enantioselective separation, showcasing the versatility of Boc-d-asp(ochex)-oh in creating membranes with specific molecular recognition abilities (Yoshikawa, Izumi, & Kitao, 1997).

Synthesis of Complex Peptides and Proteins

Boc-d-asp(ochex)-oh has been instrumental in the synthesis of complex peptides and proteins. Its role in the classical solution synthesis of human epidermal growth factor (h-EGF) by facilitating the synthesis of protected peptide derivatives indicates its critical role in peptide chemistry (Shin, Kaburaki, Watanabe, & Munekata, 1992). The stability and selectivity provided by Boc-d-asp(ochex)-oh are crucial in obtaining peptides with high purity and yield, which are essential for therapeutic and biochemical applications.

properties

IUPAC Name

(2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPQIWFEEKQBBN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-d-asp(ochex)-oh

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